2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol
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Overview
Description
2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol is a chemical compound that features a quinoline ring attached to a propanol group via a sulfanyl (thioether) linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the quinoline ring.
Addition of the Propanol Group: The final step involves the addition of the propanol group, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield and efficiency, as well as employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol undergoes various chemical reactions, including:
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxyl group on the propanol moiety can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acid chlorides for ester formation, alkyl halides for ether formation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Esters, ethers.
Scientific Research Applications
2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antitubercular agent due to its activity against Mycobacterium tuberculosis.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol: Similar structure but with an alkoxy group instead of a hydroxyl group.
Quinoline derivatives: Various quinoline-based compounds with different substituents on the ring.
Uniqueness
2-(Quinolin-6-ylmethylsulfanyl)propan-1-ol is unique due to its specific combination of a quinoline ring, sulfanyl linkage, and propanol group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(quinolin-6-ylmethylsulfanyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-10(8-15)16-9-11-4-5-13-12(7-11)3-2-6-14-13/h2-7,10,15H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGVBTFMFYWEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)SCC1=CC2=C(C=C1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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